molecular formula C19H17NO3 B11401178 5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11401178
M. Wt: 307.3 g/mol
InChI Key: KVRWRCGNEPBHFB-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide, also known by its systematic IUPAC name, is a synthetic organic compound. Its chemical structure consists of a chromene ring system with a carboxamide functional group attached. The compound exhibits interesting properties due to its aromatic and heterocyclic nature.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. Here are two common methods:

  • Heterocyclization Reaction

    • Starting material: 3-methylphenyl ketone (acetophenone) and 2-hydroxybenzaldehyde.
    • Reaction: Condensation reaction between the ketone and aldehyde in the presence of a base (such as sodium hydroxide or potassium hydroxide) leads to the formation of the chromene ring.
    • Subsequent amidation with an amine (e.g., methylamine) yields the desired carboxamide.
    • Overall reaction:

      Ketone+AldehydeChromeneCarboxamide\text{Ketone} + \text{Aldehyde} \rightarrow \text{Chromene} \rightarrow \text{Carboxamide} Ketone+Aldehyde→Chromene→Carboxamide

  • Multicomponent Reaction

    • A one-pot multicomponent reaction involving a ketone, aldehyde, and amine can directly yield the desired compound.
    • This method is efficient and has been explored in recent years.

Industrial Production:

The industrial-scale production of 5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves optimized versions of the above synthetic routes. Process optimization ensures high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.

    Reduction: Reduction with hydrogen gas and a catalyst (e.g., palladium on carbon) converts the carbonyl group to a hydroxyl group.

    Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.

    Major Products: The major products depend on reaction conditions and substituents. For example, reduction yields the corresponding alcohol.

Scientific Research Applications

5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide finds applications in various fields:

    Medicine: It exhibits potential as an anti-inflammatory agent due to its structural resemblance to certain natural products.

    Chemical Biology: Researchers use it as a probe to study chromene-based compounds’ interactions with biological targets.

    Industry: It serves as a building block for designing novel materials and pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

While there are related chromene derivatives, the unique combination of substituents in 5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide sets it apart. Similar compounds include other chromenes and carboxamides.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

5,7-dimethyl-N-(3-methylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-11-5-4-6-14(8-11)20-19(22)17-10-15(21)18-13(3)7-12(2)9-16(18)23-17/h4-10H,1-3H3,(H,20,22)

InChI Key

KVRWRCGNEPBHFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C

Origin of Product

United States

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